molecular formula C7H4ClFN2 B12971130 6-Chloro-2-fluoro-1H-benzo[d]imidazole

6-Chloro-2-fluoro-1H-benzo[d]imidazole

Cat. No.: B12971130
M. Wt: 170.57 g/mol
InChI Key: WTGBLJDAJZKDJB-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzimidazole ring. The molecular formula of this compound is C7H4ClFN2, and it has a molecular weight of 170.57 g/mol . Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluoroaniline with formic acid and ammonium formate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

6-Chloro-2-fluoro-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole
  • 2-Chloro-7-fluoro-1H-benzo[d]imidazole
  • 2-Chloro-5-fluoro-1H-benzo[d]imidazole

Comparison: 6-Chloro-2-fluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the chlorine and fluorine atoms on the benzimidazole ring. This positioning can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

WTGBLJDAJZKDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)F

Origin of Product

United States

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